molecular formula C21H14Cl2N2O2 B6074233 N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No. B6074233
M. Wt: 397.2 g/mol
InChI Key: BMNXIKWXIPXPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DPA has also been shown to bind to amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have demonstrated that DPA can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA is its versatility and ease of synthesis. It can be easily modified to suit different experimental needs and has a wide range of potential applications. However, one of the limitations of DPA is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of DPA. One area of interest is the development of DPA-based materials for various applications, such as sensors and optoelectronic devices. Another area of research is the investigation of DPA as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, the mechanism of action of DPA and its interactions with various biomolecules warrant further investigation.
Conclusion:
In conclusion, DPA is a versatile and promising chemical compound that has a wide range of potential applications in various fields of science. Its unique properties and potential as a therapeutic agent make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPA have been discussed in this paper.

Synthesis Methods

The synthesis of DPA involves the reaction of 2-aminobenzoic acid with 2,5-dichlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminophenol to yield DPA. This method has been optimized to achieve high yields and purity of DPA.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DPA has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
In materials science, DPA has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of various organic materials. In analytical chemistry, DPA has been employed as a reagent for the determination of various analytes, such as amino acids and metal ions.

properties

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-14-6-8-17(23)16(11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNXIKWXIPXPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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